1,3-Distearoyl-2-palmitoylglycerol

概要

説明

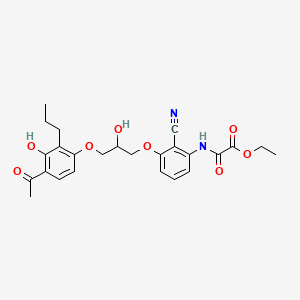

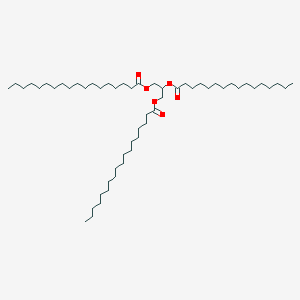

1,3-ジステアロイル-2-パルミトイルグリセロール: は、sn-1位とsn-3位にステアリン酸、sn-2位にパルミチン酸を含むトリアシルグリセロール化合物です . この化合物は、牛乳脂肪に自然に存在します . トリアシルグリセロールは、生体内のエネルギー貯蔵と代謝に重要な役割を果たす脂質の一種です。

2. 製法

合成経路と反応条件: 1,3-ジステアロイル-2-パルミトイルグリセロールは、グリセロールとそれぞれの脂肪酸(ステアリン酸とパルミチン酸)を伴うエステル化反応により合成できます。 反応は通常、硫酸やp-トルエンスルホン酸などの触媒を使用してエステル化プロセスを促進します .

工業生産方法: 1,3-ジステアロイル-2-パルミトイルグリセロールの工業生産は、しばしば分別技術を用います。 たとえば、パームステアリンとシアバターのヘキサン分別を使用して、目的のトリアシルグリセロールが豊富な脂肪を得ることができます . この方法は、他の脂質成分から化合物を分離および精製することを可能にします。

科学的研究の応用

1,3-ジステアロイル-2-パルミトイルグリセロールには、さまざまな科学研究における応用があります。

将来の方向性

Future research could focus on the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of 1,3-Distearoyl-2-palmitoylglycerol. Additionally, the safety and hazards associated with this compound could be explored further. Studies on similar compounds like 1,3-dipalmitoyl-2-oleoylglycerol and 1,2-dioleoyl-3-palmitoyl-rac-glycerol could provide valuable insights .

生化学分析

Biochemical Properties

1,3-Distearoyl-2-palmitoylglycerol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which hydrolyze the ester bonds in triacylglycerols to release fatty acids and glycerol . The interaction with lipases is crucial for the mobilization and utilization of stored fats. Additionally, this compound can interact with proteins involved in lipid transport and storage, such as apolipoproteins, which facilitate the transport of lipids in the bloodstream .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules such as diacylglycerol, which acts as a secondary messenger in signal transduction pathways . This compound also affects gene expression by regulating the activity of transcription factors involved in lipid metabolism . Furthermore, this compound impacts cellular metabolism by serving as a substrate for energy production and storage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to lipases, facilitating the hydrolysis of ester bonds and the release of fatty acids . This compound can also inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA synthetase, which plays a role in fatty acid activation . Additionally, this compound influences gene expression by modulating the activity of transcription factors that regulate lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the release of free fatty acids and glycerol . Long-term studies have shown that this compound can affect cellular function by altering lipid metabolism and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance lipid metabolism and energy production without causing adverse effects . High doses can lead to toxic effects, such as lipid accumulation and oxidative stress . These threshold effects highlight the importance of dosage in determining the safety and efficacy of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and energy production. It interacts with enzymes such as lipases and acyl-CoA synthetase, which play key roles in the hydrolysis and activation of fatty acids . This compound also affects metabolic flux by influencing the levels of metabolites involved in lipid metabolism . Additionally, this compound can modulate the activity of cofactors such as coenzyme A, which is essential for fatty acid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by lipid transport proteins such as apolipoproteins . These proteins facilitate the movement of lipids through the bloodstream and their uptake by cells . Once inside the cells, this compound can be stored in lipid droplets or utilized for energy production . The distribution of this compound within tissues is influenced by factors such as lipid metabolism and energy demands .

Subcellular Localization

This compound is localized in various subcellular compartments, including lipid droplets, mitochondria, and the endoplasmic reticulum . In lipid droplets, it serves as a storage form of energy-rich fatty acids . In mitochondria, this compound is involved in energy production through beta-oxidation of fatty acids . In the endoplasmic reticulum, it participates in the synthesis and modification of lipids . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Distearoyl-2-Palmitoyl Glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (stearic acid and palmitic acid). The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of 1,3-Distearoyl-2-Palmitoyl Glycerol often involves fractionation techniques. For example, hexane fractionation of palm stearin and shea butter can be used to obtain the desired triacylglycerol-rich fats . This method allows for the separation and purification of the compound from other lipid components.

化学反応の分析

反応の種類: 1,3-ジステアロイル-2-パルミトイルグリセロールは、次のものを含むさまざまな化学反応を受けることができます。

酸化: この化合物は、酸化されてヒドロペルオキシドやその他の酸化生成物を生成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と酸素が含まれます。

加水分解: 酵素加水分解は、穏やかな条件下でリパーゼによって促進できます。

生成される主要な生成物:

酸化: ヒドロペルオキシドと二次酸化生成物。

加水分解: 遊離脂肪酸(ステアリン酸とパルミチン酸)とグリセロール.

作用機序

1,3-ジステアロイル-2-パルミトイルグリセロールの作用機序には、脂質代謝経路との相互作用が関係しています。 この化合物は、リパーゼによって加水分解されて遊離脂肪酸とグリセロールを放出し、その後さまざまな代謝プロセスで使用されます . 分子標的としては、リパーゼやアシル転移酵素など、脂質代謝に関与する酵素が含まれます .

類似化合物との比較

類似化合物:

1,3-ジパルミトイル-2-オレオイルグリセロール(POP): sn-1位とsn-3位にパルミチン酸、sn-2位にオレイン酸を含みます.

1,2-ジオレオイル-3-パルミトイルグリセロール(OOP): sn-1位とsn-2位にオレイン酸、sn-3位にパルミチン酸を含みます.

1,3-ジステアロイル-2-オレオイルグリセロール(SOS): sn-1位とsn-3位にステアリン酸、sn-2位にオレイン酸を含みます.

独自性: 1,3-ジステアロイル-2-パルミトイルグリセロールは、特定の脂肪酸組成が物理的および化学的特性に影響を与えるため、ユニークです。 sn-1位とsn-3位にステアリン酸、sn-2位にパルミチン酸が存在することで、他のトリアシルグリセロールとは異なる融点挙動と結晶化特性が生じます .

特性

IUPAC Name |

(2-hexadecanoyloxy-3-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGTPFSVCXVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314731 | |

| Record name | Triglyceride StPSt,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:0/16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2190-24-1 | |

| Record name | Triglyceride StPSt,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglyceride StPSt,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TG(18:0/16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | TG(18:0/16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)